molecular formula C11H23ClN2 B1388971 (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1185300-51-9

(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride

Cat. No.: B1388971
CAS No.: 1185300-51-9
M. Wt: 218.77 g/mol
InChI Key: MURDYZPKRQCUPU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride involves several steps. The primary synthetic route includes the reaction of cyclopentylamine with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is formed . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl-piperidin-4-yl ketones, while reduction may produce cyclopentyl-piperidin-4-yl alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

CAS No.

1185300-51-9

Molecular Formula

C11H23ClN2

Molecular Weight

218.77 g/mol

IUPAC Name

(1-cyclopentylpiperidin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H22N2.ClH/c12-9-10-5-7-13(8-6-10)11-3-1-2-4-11;/h10-11H,1-9,12H2;1H

InChI Key

MURDYZPKRQCUPU-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2CCC(CC2)CN.Cl.Cl

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CN.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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